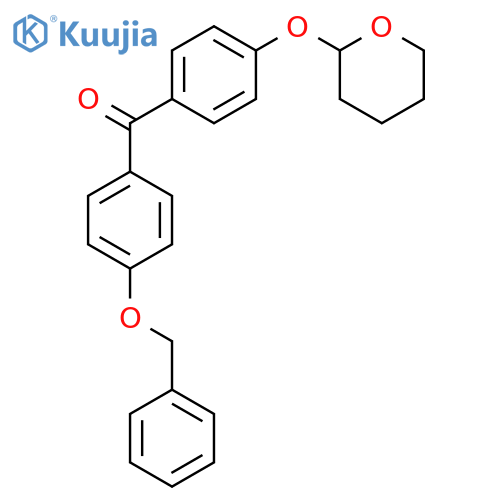Cas no 176671-74-2 (4-(Phenylmethoxy)phenyl4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-methanone)

176671-74-2 structure
商品名:4-(Phenylmethoxy)phenyl4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-methanone
4-(Phenylmethoxy)phenyl4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-methanone 化学的及び物理的性質
名前と識別子
-
- [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone
- [4-(oxan-2-yloxy)phenyl]-(4-phenylmethoxyphenyl)methanone
- p-(Tetrahydropyran-2yl)oxy-p'-benzyloxybenzophenone
- (4-(Benzyloxy)phenyl)(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanone
- DB-310735
- J-011213
- AGN-PC-0NBCO6
- 176671-74-2
- SCHEMBL6768580
- DTXSID30445566
- 4-(Phenylmethoxy)phenyl4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-methanone
-
- インチ: InChI=1S/C25H24O4/c26-25(21-11-15-23(16-12-21)29-24-8-4-5-17-27-24)20-9-13-22(14-10-20)28-18-19-6-2-1-3-7-19/h1-3,6-7,9-16,24H,4-5,8,17-18H2
- InChIKey: WQHSUESOIRZPAA-UHFFFAOYSA-N
- ほほえんだ: C1CCOC(C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 388.16700
- どういたいしつりょう: 388.16745924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 485
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 44.8Ų
じっけんとくせい
- PSA: 44.76000
- LogP: 5.40200
4-(Phenylmethoxy)phenyl4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P335730-250mg |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone |
176671-74-2 | 250mg |
$ 471.00 | 2023-09-06 | ||
| TRC | P335730-1g |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone |
176671-74-2 | 1g |
$ 1320.00 | 2022-06-03 | ||
| TRC | P335730-500 mg |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone |
176671-74-2 | 500MG |
745.00 | 2021-07-19 | ||
| TRC | P335730-500mg |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone |
176671-74-2 | 500mg |
$907.00 | 2023-05-17 | ||
| TRC | P335730-250 mg |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone |
176671-74-2 | 250MG |
385.00 | 2021-07-19 | ||
| TRC | P335730-100 mg |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone |
176671-74-2 | 100MG |
165.00 | 2021-07-19 | ||
| TRC | P335730-100mg |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone |
176671-74-2 | 100mg |
$ 201.00 | 2023-09-06 | ||
| TRC | P335730-50mg |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone |
176671-74-2 | 50mg |
$ 121.00 | 2023-09-06 | ||
| TRC | P335730-1000mg |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone |
176671-74-2 | 1g |
$1608.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478446-100mg |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone, |
176671-74-2 | 100mg |
¥2858.00 | 2023-09-05 |
4-(Phenylmethoxy)phenyl4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-methanone 関連文献
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
176671-74-2 (4-(Phenylmethoxy)phenyl4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-methanone) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
